

# Application Notes and Protocols for a Representative IDH1 Inhibitor (Ivosidenib)

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Compound of Interest				
Compound Name:	IDH1 Inhibitor 5			
Cat. No.:	B15574741	Get Quote		

Disclaimer: The following application notes and protocols have been compiled based on publicly available data for the well-characterized, FDA-approved IDH1 inhibitor, Ivosidenib (AG-120). The term "IDH1 Inhibitor 5" did not correspond to a specific, publicly documented compound in our search. Researchers should verify the specific properties and handling instructions for their particular "IDH1 Inhibitor 5" if it is a different molecule.

## Introduction

Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[1] In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, a mutation in the IDH1 gene leads to a neomorphic enzymatic activity. This mutant IDH1 converts  $\alpha$ -KG to the oncometabolite R-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism.[1][2][3]

Ivosidenib (AG-120) is a potent and selective allosteric inhibitor of the mutant IDH1 enzyme.[2] It binds to the mutant enzyme, blocking the production of 2-HG and thereby restoring normal cellular differentiation and inhibiting tumor growth.[3][4] These application notes provide detailed information on the stability and solubility of Ivosidenib in DMSO, along with protocols for its handling, storage, and use in research applications.

## **Physicochemical Properties and Solubility**



Ivosidenib is supplied as a solid, and its solubility in DMSO is a critical parameter for in vitro studies. It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[5][6]

Property	Value	Reference(s)
Molecular Weight	582.96 g/mol	[6]
Appearance	Crystalline solid	[7]
Solubility in DMSO	100 mg/mL (171.53 mM)	[6]
237 mg/mL (406.55 mM)	[4]	
Solubility in Water	Insoluble	[6]
Solubility in Ethanol	100 mg/mL	[6]

Note: Sonication may be required to fully dissolve the compound in DMSO.[4]

## **Stability and Storage**

Proper storage of the IDH1 inhibitor is crucial to maintain its activity and ensure experimental reproducibility.

Form	Storage Temperature	Duration	Reference(s)
Solid Powder	-20°C	3 years	[4]
In Solvent (DMSO)	-80°C	1 year	[4]
-20°C	1 month	[5]	

### Key Recommendations:

- Store solid compound in a dry, dark environment.
- For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8]



· Protect from light.

## Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ivosidenib in DMSO, a common starting concentration for in vitro assays.

#### Materials:

- Ivosidenib (solid powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes
- · Vortex mixer
- Sonicator (optional)

#### Procedure:

- Calculate the required mass:
  - For 1 mL of a 10 mM solution, the required mass is:
    - Mass (mg) = 10 mmol/L \* 1 mL \* (1 L / 1000 mL) \* 582.96 g/mol \* (1000 mg / 1 g) = 5.83 mg
- Weigh the compound:
  - Carefully weigh out 5.83 mg of Ivosidenib powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
  - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Ivosidenib powder.



- Dissolve the compound:
  - Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
  - If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
- Aliquot and store:
  - $\circ$  Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20  $\mu$ L or 50  $\mu$ L) in sterile microcentrifuge tubes.
  - Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[4][5]

## In Vitro Mutant IDH1 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against the mutant IDH1 enzyme.

#### Materials:

- Recombinant mutant IDH1 (R132H or R132C) enzyme
- α-ketoglutarate (α-KG)
- NADPH
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.01% Tween 20)[9]
- Ivosidenib stock solution (e.g., 10 mM in DMSO)
- Detection reagent for 2-HG or a method to measure NADPH consumption
- 384-well or 96-well assay plates

#### Procedure:

Prepare serial dilutions:



- Prepare a serial dilution of the Ivosidenib stock solution in DMSO. Then, dilute these into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.[9]</li>
- Enzyme pre-incubation:
  - Add the diluted Ivosidenib and the recombinant mutant IDH1 enzyme to the wells of the assay plate.
  - Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
- Initiate the reaction:
  - Add a mixture of  $\alpha$ -KG and NADPH to each well to start the enzymatic reaction.[9]
- Incubate:
  - Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
- · Terminate and detect:
  - Stop the reaction and measure the amount of 2-HG produced or the amount of NADPH consumed using a suitable detection method.
- Data analysis:
  - Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Visualizations**

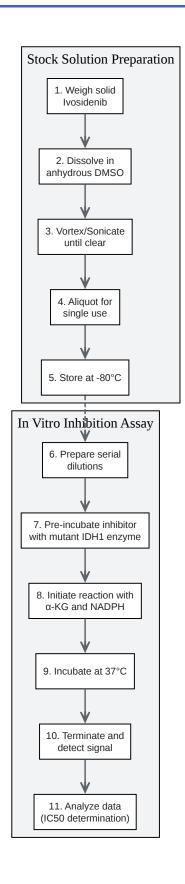




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Caption: Mechanism of action of Ivosidenib in inhibiting mutant IDH1.





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Caption: Workflow for preparing and using Ivosidenib in an in vitro assay.



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